molecular formula C13H9F2NO2 B1471229 Methyl 6-(2,4-difluorophenyl)picolinate CAS No. 1820619-37-1

Methyl 6-(2,4-difluorophenyl)picolinate

Cat. No. B1471229
M. Wt: 249.21 g/mol
InChI Key: RSCIHSQFTBJZJM-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-difluorophenyl)picolinate (MDP) is an organic compound that belongs to the group of picolinate esters. It has the molecular formula C13H9F2NO2 . This compound has recently gained attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for Methyl 6-(2,4-difluorophenyl)picolinate is 1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 . The molecular weight of the compound is 249.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 6-(2,4-difluorophenyl)picolinate are not fully detailed in the search results. It is known that the compound has a molecular weight of 249.21 .

Scientific Research Applications

1. Phototransformation of Enantiomerically Pure Iridium

  • Application Summary : This compound is used in the resolution of phosphorescent light-emitting iridium (III) bis [(4,6-difluorophenyl)pyridinato-N,C2]-picolinate into its respective enantiomers .
  • Methods of Application : The compound is resolved into its respective enantiomers using chiral High Performance Liquid Chromatography (HPLC). After isolation, a photo-induced transformation of the enantiomers is carried out .
  • Results or Outcomes : The study successfully isolated the enantiomers and observed their photo-induced transformation .

2. Performance Improvement of DBP-based Solar Cells

  • Application Summary : The compound is used as a luminescent sensitizer in DBP-based solar cells .
  • Methods of Application : A sky-blue luminescent down-shifting (LDS) layer of the compound is inserted between tetraphenyldibenzoperiflanthene (DBP) and MoO3 in the solar cells .
  • Results or Outcomes : The introduction of the compound enhanced the short circuit current (Jsc) and power conversion efficiency (PCE) of the device by 28% and 15%, respectively .

Safety And Hazards

While specific safety data for Methyl 6-(2,4-difluorophenyl)picolinate is not available, general safety measures for handling similar compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCIHSQFTBJZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(2,4-difluorophenyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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